
Benzyl-PEG13-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-PEG13-Boc is a polyethylene glycol (PEG)-based PROTAC linker. It is a heterobifunctional compound containing a benzyl group and a tert-butyloxycarbonyl (Boc) group. This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target and degrade specific proteins within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG13-Boc typically involves the reaction of benzyl alcohol with PEG13 and di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The reaction can be summarized as follows:
Step 1: Benzyl alcohol reacts with PEG13 to form Benzyl-PEG13.
Step 2: Benzyl-PEG13 is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-PEG13-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction Reactions: The benzyl group can be oxidized to a carboxylic acid or reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidizing Agents: Potassium permanganate (KMnO4) can be used to oxidize the benzyl group.
Reducing Agents: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used to reduce the benzyl group.
Major Products Formed
Deprotection: Removal of the Boc group yields Benzyl-PEG13-amine.
Oxidation: Oxidation of the benzyl group yields Benzyl-PEG13-carboxylic acid.
Reduction: Reduction of the benzyl group yields Benzyl-PEG13-methyl.
Wissenschaftliche Forschungsanwendungen
Benzyl-PEG13-Boc has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzyl-PEG13-Boc involves its use as a linker in PROTACs. PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG13 linker provides flexibility and solubility, while the benzyl and Boc groups facilitate the attachment of the target protein and the E3 ligase, respectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl-PEG13-alcohol: A similar PEG-based linker with a benzyl group and a primary alcohol group.
Benzyl-PEG13-azide: Another PEG-based linker with a benzyl group and an azide group.
Uniqueness
Benzyl-PEG13-Boc is unique due to its combination of a benzyl group and a Boc group, which allows for selective deprotection and functionalization. This makes it particularly useful in the synthesis of PROTACs and other bifunctional molecules .
Eigenschaften
Molekularformel |
C38H68O15 |
|---|---|
Molekulargewicht |
764.9 g/mol |
IUPAC-Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C38H68O15/c1-38(2,3)53-37(39)9-10-40-11-12-41-13-14-42-15-16-43-17-18-44-19-20-45-21-22-46-23-24-47-25-26-48-27-28-49-29-30-50-31-32-51-33-34-52-35-36-7-5-4-6-8-36/h4-8H,9-35H2,1-3H3 |
InChI-Schlüssel |
QHFOSMYUZATSSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


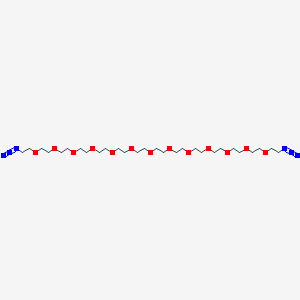
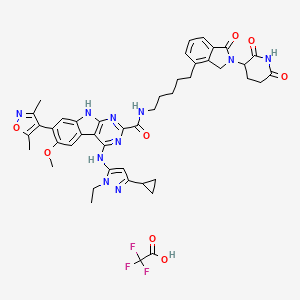

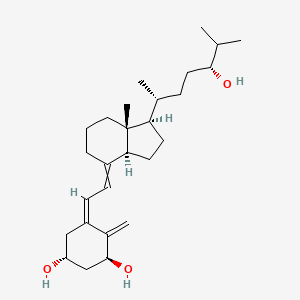
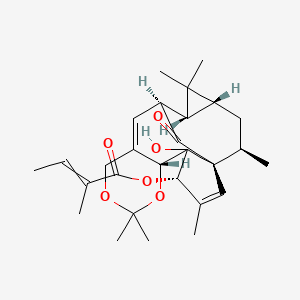
![2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethyl 2-hexyldecanoate](/img/structure/B15073886.png)
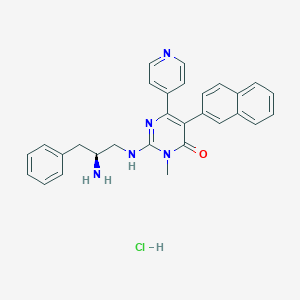
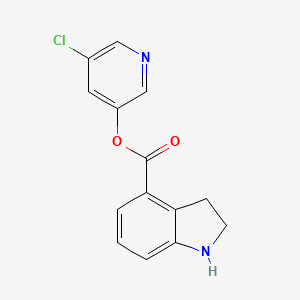

![(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride](/img/structure/B15073903.png)
![1-[7-[[2-[4-(4-ethylpiperazin-1-yl)anilino]pyridin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B15073916.png)
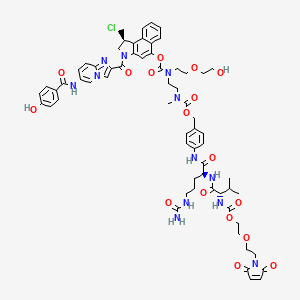
![8-Oxabicyclo[3.2.1]octan-3-ol, 3-[6-[(3R)-3-methyl-4-morpholinyl]-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]-, (3-endo)-](/img/structure/B15073927.png)
![1,5-dimethyl-~{N}-[(1~{R})-2-(methylamino)-1-(oxan-4-yl)-2-oxidanylidene-ethyl]-6-oxidanylidene-~{N}-[(2~{S})-2-phenyl-2-pyridin-2-yl-ethyl]pyridine-3-carboxamide](/img/structure/B15073949.png)
